molecular formula C13H12ClNO2 B7472282 5-chloro-N-(2,6-dimethylphenyl)furan-2-carboxamide

5-chloro-N-(2,6-dimethylphenyl)furan-2-carboxamide

Cat. No. B7472282
M. Wt: 249.69 g/mol
InChI Key: BWLAAGWQBGFBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,6-dimethylphenyl)furan-2-carboxamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound exhibits a range of biochemical and physiological effects that make it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,6-dimethylphenyl)furan-2-carboxamide is not fully understood. However, it is believed that this compound exerts its antitumor and antifungal effects by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells and fungi.
Biochemical and Physiological Effects:
In addition to its antitumor and antifungal effects, this compound has also been shown to exhibit anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(2,6-dimethylphenyl)furan-2-carboxamide in lab experiments is its relatively low toxicity. This compound has been shown to have a low LD50 value, indicating that it is relatively safe for use in animal studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 5-chloro-N-(2,6-dimethylphenyl)furan-2-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, fungal infections, and inflammatory diseases. Finally, there is a need for more extensive in vivo studies to determine the safety and efficacy of this compound in animal models.

Synthesis Methods

The synthesis of 5-chloro-N-(2,6-dimethylphenyl)furan-2-carboxamide involves a series of chemical reactions. The starting material for this synthesis is 2,6-dimethylphenol, which is reacted with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetate. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, this compound.

Scientific Research Applications

The scientific research application of 5-chloro-N-(2,6-dimethylphenyl)furan-2-carboxamide is primarily focused on its potential as a therapeutic agent. This compound has been shown to exhibit antitumor activity in vitro, making it a promising candidate for further study as a potential anticancer drug. Additionally, this compound has been shown to exhibit antifungal activity, suggesting that it may have applications in the treatment of fungal infections.

properties

IUPAC Name

5-chloro-N-(2,6-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-4-3-5-9(2)12(8)15-13(16)10-6-7-11(14)17-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLAAGWQBGFBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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